5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position, a bromophenyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction can be catalyzed by various agents such as alumina-silica-supported MnO2 in water .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the principles of green chemistry and multi-component reactions (MCRs) are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: The presence of the bromophenyl group in 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its fluorinated, chlorinated, and methoxylated analogs .
Properties
IUPAC Name |
5-amino-1-(4-bromophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETBMJDJOXXFJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398850 | |
Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438243-87-9 | |
Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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